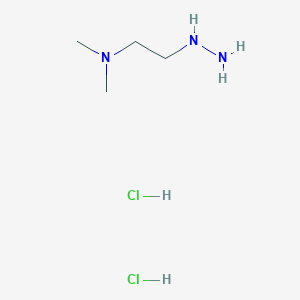

2-(Dimethylamino)ethylhydrazine dihydrochloride

描述

2-(Dimethylamino)ethylhydrazine dihydrochloride (CAS: 57659-80-0) is a hydrazine derivative with the molecular formula C₄H₁₃N₃·2HCl and a molecular weight of 196.12 g/mol. It is characterized by a dimethylamino group (-N(CH₃)₂) attached to an ethylhydrazine backbone, stabilized as a dihydrochloride salt. The compound is commercially available in >95% purity (HPLC) and is typically stored at -20°C to maintain stability . Its primary applications include use as a reagent in organic synthesis and medicinal chemistry research, with suppliers like ChemMole offering 1g quantities for laboratory use .

属性

IUPAC Name |

2-hydrazinyl-N,N-dimethylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3.2ClH/c1-7(2)4-3-6-5;;/h6H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEZCQFBCDAMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584855 | |

| Record name | 2-Hydrazinyl-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57659-80-0 | |

| Record name | 2-Hydrazinyl-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-N,N-dimethylethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Pathway

This one-pot method employs 2-chloroethylhydrazine and dimethylamine under alkaline conditions:

The product is subsequently treated with HCl to form the dihydrochloride salt.

Critical Parameters

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature : 80–100°C

-

Catalyst : None required due to the high nucleophilicity of dimethylamine

Workup :

-

Neutralization with aqueous NaOH to remove excess HCl.

-

Recrystallization from ethanol to achieve 85–90% purity.

Challenges :

-

Requires strict control of pH to prevent hydrazine decomposition.

-

Limited industrial adoption due to handling difficulties with gaseous dimethylamine.

Reaction of 2-(Dimethylamino)ethylamine with Hydrazine Hydrate in HCl

Procedure

2-(Dimethylamino)ethylamine is directly reacted with hydrazine hydrate in concentrated HCl:

Optimization Insights

-

Molar ratios : Hydrazine : amine = 1.2 : 1 (prevents amine dimerization).

-

Reaction time : 8–12 hr at 25–30°C.

-

Yield : 70–75% after precipitation with cold ether.

Advantages :

-

Avoids intermediate isolation, reducing production time.

-

Compatible with continuous-flow reactors for high-throughput synthesis.

Comparative Analysis of Synthetic Methods

Industrial Production Considerations

Large-Scale Adaptations

化学反应分析

Types of Reactions

2-(Dimethylamino)ethylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines .

科学研究应用

Medicinal Chemistry

DMAEH is primarily studied for its potential in drug development, particularly as a building block for synthesizing bioactive compounds. Its structure allows it to interact with various biological targets, making it a candidate for:

- Anticancer Agents : Research indicates that DMAEH derivatives exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that modifications of DMAEH could lead to compounds with enhanced antitumor activity .

- Protein Kinase Inhibition : DMAEH has been incorporated into compounds designed to inhibit specific protein kinases, which are critical in regulating cellular functions and are often implicated in cancer and other diseases. Patents have been filed detailing its use in developing kinase inhibitors for treating conditions like rheumatoid arthritis and various cancers .

Bioconjugation Techniques

DMAEH is utilized in bioconjugation processes due to its ability to react with carbonyl compounds efficiently. This property is particularly useful in:

- Mass Spectrometry Applications : A study highlighted the use of DMAEH for the selective labeling of carbonyl groups in biomolecules, facilitating their detection via mass spectrometry. This method improves the sensitivity and specificity of analytical techniques .

- Drug Delivery Systems : The compound has been explored as a component in cationic lipids for nucleic acid delivery systems. These formulations enhance the stability and efficiency of gene delivery methods, showing promise in therapeutic applications .

Organic Synthesis

In organic chemistry, DMAEH serves as a versatile reagent for synthesizing various nitrogen-containing compounds. Its applications include:

- Synthesis of Hydrazones : DMAEH can react with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic synthesis .

- Preparation of Polymers : The compound's reactivity allows it to be used in polymer chemistry, particularly in creating functionalized polymers that can have applications ranging from coatings to drug delivery systems .

Case Studies

作用机制

The mechanism of action of 2-(Dimethylamino)ethylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or modulator, affecting various metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key differences between 2-(dimethylamino)ethylhydrazine dihydrochloride and related dihydrochloride salts:

Stability and Reactivity

- Nitrogen Stability: Compounds like diphenyl-dibenzylhydrazine dihydrochloride exhibit low stability due to weak bonding between pentavalent nitrogen atoms, limiting their practical use . In contrast, this compound avoids bulky substituents, enhancing its stability for laboratory applications.

- Solubility and Functional Groups: The ethoxy group in (2-ethoxyethyl)hydrazine dihydrochloride improves water solubility compared to the dimethylamino group in the target compound, which may prioritize lipid solubility .

生物活性

2-(Dimethylamino)ethylhydrazine dihydrochloride (DMAEH) is a chemical compound with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C₄H₁₃N₃·2HCl

- CAS Number : 57659-80-0

- Appearance : White crystalline solid

- Melting Point : Approximately 204 °C

- Solubility : Soluble in water, hygroscopic nature

DMAEH features a dimethylamino group attached to an ethylhydrazine backbone, which contributes to its reactivity and potential biological interactions.

Research indicates that DMAEH may interact with various biological molecules, including DNA and proteins. Its potential mutagenic properties necessitate a deeper understanding of these interactions for safety assessments and therapeutic applications. Key areas of influence include:

- Cell Proliferation : DMAEH has been suggested to influence pathways involved in cell growth and division.

- Apoptosis : The compound may affect apoptotic pathways, which are crucial in cancer treatment strategies.

The specific molecular targets and biochemical pathways influenced by DMAEH remain an area of ongoing research.

Antitumor Properties

Several studies have indicated that DMAEH exhibits antitumor properties. It has been proposed as a starting material for synthesizing isoquinolinone derivatives, which are known for their diverse biological activities, including anticancer effects. The following table summarizes relevant findings:

Mutagenicity and Safety Concerns

The mutagenic potential of DMAEH raises safety concerns regarding its use in therapeutic contexts. Studies indicate that it may lead to DNA damage, necessitating careful evaluation before clinical applications.

Case Studies

- Bioconjugation Studies :

- Enzyme Interaction :

常见问题

Q. What are the recommended synthetic routes for 2-(Dimethylamino)ethylhydrazine dihydrochloride, and how can reaction conditions be optimized for higher yields?

A common method involves hydrolysis of protected hydrazine derivatives under acidic conditions, followed by crystallization. For example, hydrolysis of dibenzoylhydrazine analogs with HCl and subsequent purification via isopropyl alcohol-ether crystallization can yield hydrazine dihydrochlorides (58% yield, mp 155–156°C) . Optimization includes:

- Temperature control : Stirring at room temperature minimizes side reactions.

- Solvent selection : Polar solvents like isopropyl alcohol improve crystallization efficiency.

- Byproduct removal : Extraction with benzene or steam distillation can eliminate impurities .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Proton NMR (e.g., δ 1.58 ppm for methyl groups, δ 3.14 ppm for dimethylamino protons) confirms structural integrity .

- Elemental analysis : Validates purity (e.g., C: 24.78%, H: 8.28%, N: 19.25% vs. theoretical values) .

- HPLC/LC-MS : Ensures >98% purity by detecting trace impurities .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use respiratory filters for low exposure and independent air-supplied devices for prolonged handling .

- Waste management : Segregate waste and collaborate with certified disposal services to avoid environmental contamination .

- Sensitization risks : Note that structurally similar dimethylaminoethyl compounds are classified as sensitizers, necessitating strict exposure controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for hydrazine derivatives?

- Deuterated solvent effects : Use DMSO-d6 or D2O to stabilize proton exchangeable groups (e.g., NH or NH2) and reduce signal broadening .

- Dynamic NMR studies : Analyze temperature-dependent shifts to identify conformational equilibria.

- Cross-validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts) to confirm assignments .

Q. What strategies minimize byproduct formation during the synthesis of hydrazine-based compounds?

- Stepwise protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps, reducing unwanted side reactions .

- pH control : Maintain acidic conditions (HCl/dioxane) to stabilize intermediates and prevent oligomerization .

- Purification techniques : Employ column chromatography or recrystallization with solvents like ethanol-water mixtures to isolate high-purity products .

Q. How can researchers design experiments to study the reactivity of the dimethylaminoethylhydrazine moiety in cross-coupling reactions?

- Substituent screening : Test electron-withdrawing/donating groups on the hydrazine backbone to modulate nucleophilicity.

- Catalyst optimization : Screen transition metals (e.g., Pd, Cu) for efficient C–N bond formation.

- Kinetic studies : Use in situ FTIR or UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What methodologies address discrepancies in biological activity data for hydrazine derivatives?

- Dose-response profiling : Conduct assays across multiple concentrations to differentiate cytotoxic effects from experimental noise .

- Metabolic stability assays : Use liver microsomes to evaluate compound degradation and correlate with observed bioactivity variances .

- Structural analogs comparison : Compare activity trends with related compounds (e.g., dichlorophenylhydrazine derivatives) to identify pharmacophore contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。